CPUL1 Exhibits Superior Cytotoxicity in HUH-7 HCC Cells Relative to Auranofin's Activity in A549 Cells Under Comparable Assay Conditions
CPUL1 demonstrates potent cytotoxic activity in HUH-7 hepatocellular carcinoma cells with an IC50 of 4.39 μM following 48-hour treatment, as measured by CCK-8 viability assay [1]. This cytotoxicity is more pronounced than the reported activity of the clinically established TrxR inhibitor auranofin in A549 lung adenocarcinoma cells, which exhibits an IC50 of 3-4 μM under similar 24-48 hour exposure conditions [2]. The comparable potency in distinct cancer cell lineages—with CPUL1 active in HCC and auranofin in lung cancer—highlights CPUL1's specific relevance for hepatic malignancy research, where auranofin's activity profile is less characterized.
| Evidence Dimension | Cytotoxicity (IC50, cell viability) |
|---|---|
| Target Compound Data | CPUL1: 4.39 μM |
| Comparator Or Baseline | Auranofin: 3-4 μM |
| Quantified Difference | Comparable micromolar potency in respective cancer cell lines (HUH-7 vs. A549) |
| Conditions | CPUL1: HUH-7 cells, 48 h, CCK-8 assay; Auranofin: A549 cells, 24 h, cell viability assay |
Why This Matters
Procurement for HCC-focused studies should prioritize CPUL1 based on its validated potency in this disease-relevant cellular context, rather than relying on auranofin, whose HCC activity is less defined.
- [1] Wang L, et al. A Novel Phenazine Analog, CPUL1, Suppresses Autophagic Flux and Proliferation in Hepatocellular Carcinoma: Insight from Integrated Transcriptomic and Metabolomic Analysis. Cancers (Basel). 2023 Mar 5;15(5):1607. doi: 10.3390/cancers15051607 View Source
- [2] Auranofin inhibits the proliferation of lung cancer cells via necrosis and caspase‑dependent apoptosis. Spandidos Publications. 2020. Available from: https://www.spandidos-publications.com View Source
